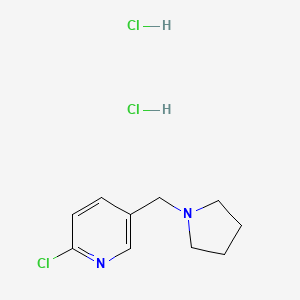
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride
Overview
Description
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a heterocyclic organic compound. It belongs to the category of pyridine derivatives and is known for its unique physical and chemical properties. The IUPAC name for this compound is 2-chloro-5-(1-pyrrolidinylmethyl)pyridine dihydrochloride .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride is C10H15Cl3N2 . The InChI code for this compound is 1S/C10H13ClN2.2ClH/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8H2;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride is 269.6 . It is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthetic Utility : Derivatives of pyridine, including those related to 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine, serve as key intermediates in the synthesis of complex molecules. For example, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate derivatives were synthesized through reactions involving chloromethyl pyridine, showcasing the compound's utility in forming esterification and etherification bonds under various conditions (Wang Xiu-jian, 2009).
- Conducting Polymers : Pyrrolidine derivatives have been utilized in the synthesis of conducting polymers from low oxidation potential monomers, indicating their potential in electronic materials (G. Sotzing et al., 1996).
Cycloaddition Reactions
- Pyrrolidines Chemistry : The study of pyrrolidines, involving [3+2] cycloaddition reactions, highlights their significance in producing compounds with potential biological effects. Such studies underline the importance of pyrrolidine-based compounds in medicine and industry, including dyes and agrochemicals (Magdalena Żmigrodzka et al., 2022).
Materials Science
- Electrochemical Properties : Research into derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization demonstrates the low oxidation potentials of these materials, making them stable in their conducting form. This research opens avenues for the development of stable, conducting materials for various applications (J. Reynolds et al., 1996).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCCVXODBBUNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



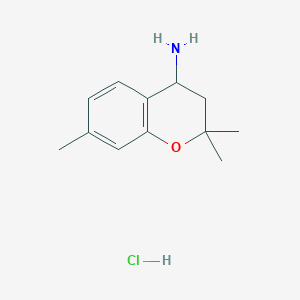
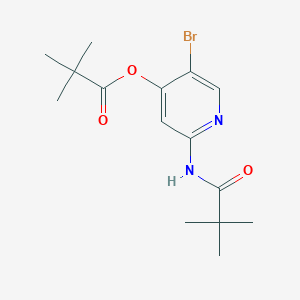
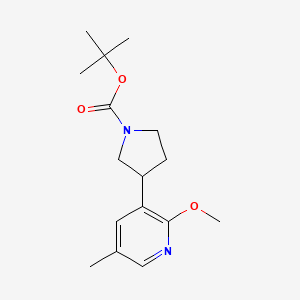

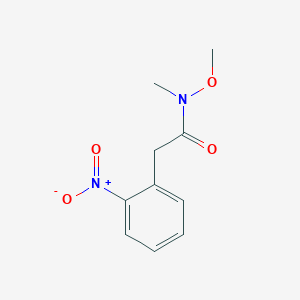
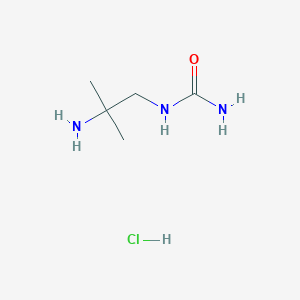


![1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1521487.png)

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)
![1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521494.png)
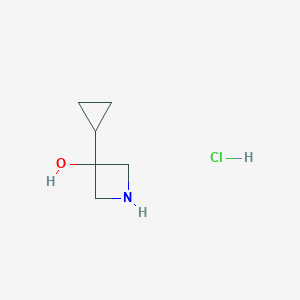
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)